3,4-difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO3/c14-10-2-1-8(5-11(10)15)13(18)16-6-12(17)9-3-4-19-7-9/h1-5,7,12,17H,6H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNFMBHNYJCRMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC(C2=COC=C2)O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-difluorobenzoic acid with an appropriate amine under amide formation conditions. This reaction often requires a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the benzamide with an appropriate hydroxyethyl halide in the presence of a base.
Attachment of the Furan Ring: The furan ring can be attached via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a furan boronic acid with the benzamide derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group using reducing agents like NaBH4 (sodium borohydride).
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4 (lithium aluminum hydride).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of a carbonyl group.
Reduction: Reformation of the hydroxyethyl group.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
3,4-Difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Differentiators of 3,4-Difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide
Dual Hydrogen-Bonding Capacity : The hydroxyethyl group enables hydrogen bonding, unlike purely alkyl/aryl side chains in analogs .
Furan Ring Contribution : The furan heterocycle may engage in π-π stacking or dipole interactions, a feature absent in simpler derivatives.
Biological Activity
3,4-Difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3,4-difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide is , and it has a molecular weight of approximately 292.24 g/mol. The compound features a benzamide core modified with difluoro and furan substituents, which may influence its biological activity.
Biological Activity
Research on related compounds suggests that benzamide derivatives, including those with furan moieties, exhibit various biological activities, including anti-inflammatory, anticancer, and cardioprotective effects.
2. Anticancer Potential
Benzamide derivatives have been explored for their anticancer properties. Research indicates that modifications in the benzamide structure can enhance binding affinity to cancer-related targets . The presence of fluorine atoms may also contribute to increased lipophilicity and improved cellular uptake.
The biological activity of 3,4-difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The fluorine substituents may enhance the compound's ability to interact with these targets by altering electronic properties or steric factors.
Case Studies and Research Findings
While specific studies on 3,4-difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide are sparse, insights can be drawn from related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
